[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol is a compound that features an imidazole ring substituted with a nitrophenyl group and a hydroxymethyl group Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar catalytic processes. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions
[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of [4-(4-nitrophenyl)-1H-imidazol-2-yl]carboxylic acid.
Reduction: Formation of [4-(4-aminophenyl)-1H-imidazol-2-yl]methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . The nitrophenyl group enhances these activities, making the compound a potential candidate for drug development.
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic applications. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(4-aminophenyl)-1H-imidazol-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol makes it unique due to its enhanced reactivity and potential for redox reactions. This distinguishes it from other imidazole derivatives and broadens its range of applications.
Properties
CAS No. |
1340189-83-4 |
---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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